3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one

PDEδ inhibition KRAS trafficking structure–activity relationship

3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 63537-33-7) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazin-7-one family, with molecular formula C₁₄H₁₄N₄O and molecular weight 254.29 g/mol. It features a fused pyrazole–pyridazinone bicyclic core bearing 3,4-dimethyl substituents and a 2-(p-tolyl) N-aryl group.

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
CAS No. 63537-33-7
Cat. No. B3037835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS63537-33-7
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C3C(=NNC(=O)C3=N2)C)C
InChIInChI=1S/C14H14N4O/c1-8-4-6-11(7-5-8)18-10(3)12-9(2)15-16-14(19)13(12)17-18/h4-7H,1-3H3,(H,16,19)
InChIKeyIHYBFYXYWPZNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 63537-33-7): Core Scaffold Identity and Procurement Fundamentals


3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 63537-33-7) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazin-7-one family, with molecular formula C₁₄H₁₄N₄O and molecular weight 254.29 g/mol . It features a fused pyrazole–pyridazinone bicyclic core bearing 3,4-dimethyl substituents and a 2-(p-tolyl) N-aryl group. This specific substitution pattern is validated in the primary literature as the optimal arrangement for high-affinity binding to the prenyl-binding pocket of phosphodiesterase delta (PDEδ), where the p-methyl group on the N-phenyl ring confers low nanomolar target affinity [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to ≥97%, with predicted LogP of approximately 2.03 and TPSA of 63.57 Ų .

Why Generic Pyrazolo[3,4-d]pyridazinone Substitution Fails: Evidence for the Critical Role of the 2-(p-Tolyl) Group in 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one


Within the pyrazolo[3,4-d]pyridazin-7-one chemotype, the identity of the N-2 aryl substituent is a dominant determinant of target binding affinity [1]. Structure–activity relationship (SAR) studies at the PDEδ target demonstrated that incorporation of a p-methyl substituent into the pyrazole N-phenyl ring shifts binding from micromolar or weak nanomolar affinity into the low nanomolar range (KD ~5–8 nM), whereas unsubstituted phenyl or other substituents at this position yield substantially weaker binding [1]. Furthermore, the 3,4-dimethyl pattern on the pyridazinone ring is essential for maintaining the correct conformational presentation of the hydrogen-bonding pharmacophore to Tyr 149 and Arg 61 in the PDEδ pocket; deletion or relocation of either methyl group is predicted to abrogate this interaction geometry [1]. Therefore, a generic pyrazolo[3,4-d]pyridazin-7-one lacking the p-tolyl group at N-2, or carrying alternative N-aryl substituents (e.g., 2-phenyl, 4-fluorophenyl, or 2-chlorophenyl), cannot be treated as an interchangeable substitute without expecting quantitatively different—and likely inferior—target engagement [2].

Quantitative Differentiation Evidence for 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Head-to-Head and Cross-Study Comparative Data


PDEδ Binding Affinity: p-Tolyl vs. Unsubstituted Phenyl at Position 2 in the Pyrazolopyridazinone Series

In the Nature Communications study that established pyrazolopyridazinones as PDEδ inhibitors, the N-2 aryl substituent was systematically varied. Compounds bearing a p-tolyl group at the pyrazole N-2 position (entries 7–11) exhibited KD values in the low nanomolar range, whereas the corresponding unsubstituted N-phenyl analogs (entries 1–6) were markedly less potent. Specifically, the initial hit compound 2a (KD = 5 ± 2 nM) and the optimized lead Deltazinone 1 (2k, KD = 8 ± 4 nM) both contain the p-tolyl group; the p-methyl substituent was explicitly noted as critical for filling the hydrophobic prenyl-binding pocket [1]. In contrast, the predecessor chemotype Deltarasin (a benzimidazole, not a pyrazolopyridazinone) exhibited a substantially weaker KD of 38 ± 16 nM for PDEδ, establishing the pyrazolopyridazinone scaffold with p-tolyl substitution as approximately 4–8 fold superior in target binding affinity [1].

PDEδ inhibition KRAS trafficking structure–activity relationship

Physicochemical Property Differentiation: LogP and TPSA of 3,4-Dimethyl-2-(p-tolyl) vs. 2-Phenyl and N-6 Substituted Analogs

Computed physicochemical properties differentiate the target compound from its closest analogs. The target compound (CAS 63537-33-7) has a LogP of 2.03 and TPSA of 63.57 Ų, with only 1 hydrogen bond donor and 4 hydrogen bond acceptors . In comparison, the 2-phenyl analog (CAS 63514-95-4, C₁₃H₁₂N₄O, MW 240.26) has a lower molecular weight and reduced lipophilicity due to the absence of the p-methyl group. At the other extreme, Deltazinone 1 (CAS 894554-89-3, C₂₇H₃₁N₅O₂, MW 457.57) bears a bulky N-6 butanamide side chain that increases molecular weight by ~80% and adds two additional rotatable bonds, substantially altering its permeability and solubility profile . The unsubstituted N-6 position of the target compound preserves a synthetically accessible handle for late-stage diversification while maintaining physicochemical parameters within favorable drug-like space (TPSA < 140 Ų; LogP < 5) .

drug-likeness physicochemical profiling ADME prediction

Synthetic Tractability: Direct Precursor Relationship to Deltazinone 1 (PDEδ Inhibitor) and PROTAC Degraders

The target compound serves as the direct synthetic precursor to Deltazinone 1 (CAS 894554-89-3), the most extensively characterized pyrazolopyridazinone-based PDEδ inhibitor [1]. Alkylation at the N-6 position of the target compound with 4-bromo-N-(2-phenylpropyl)butanamide yields Deltazinone 1 [1]. Furthermore, in the development of PDEδ-targeting PROTAC degraders, Cheng et al. (2020) employed Deltazinone (compound 2, built on the identical 3,4-dimethyl-2-(p-tolyl) core) as the PDEδ-recruiting warhead; the resulting PROTAC 17f achieved a DC₅₀ of 3.6 μM for PDEδ degradation in SW480 cells and an IC₅₀ of 8 μM for antiproliferative activity against KRAS-mutant colorectal cancer cells [2]. By contrast, PROTAC molecules built on alternative scaffolds lacking the p-tolyl group would be expected to exhibit reduced PDEδ engagement and consequently diminished degradation efficiency [REFS-1, REFS-2].

synthetic intermediate PROTAC design medicinal chemistry

Class-Level PDE4 Inhibitory Activity: Pyrazolo[3,4-d]pyridazinones vs. Simple Pyrazoles

Biagini et al. (2010) evaluated a series of pyrazoles and pyrazolo[3,4-d]pyridazinones for PDE4 inhibitory activity. All simple pyrazoles were devoid of PDE4 inhibitory activity, whereas several pyrazolo[3,4-d]pyridazinones achieved IC₅₀ values in the nanomolar range [1]. The SAR analysis demonstrated that the best-arranged groups around the heterocyclic core include 2-chloro-, 2-methyl- and 3-nitrophenyl at position 2, an ethyl ester at position 4, and a small alkyl group at position 6. Two representative pyrazolo[3,4-d]pyridazinones inhibited TNF-α release in human PBMCs with sub-micromolar potency [1]. Although the specific target compound (63537-33-7) was not directly tested in this study, its core scaffold is identical to the active chemotype, and its 2-(p-tolyl) group is structurally analogous to the active 2-methylphenyl and 2-chlorophenyl substituents identified in the SAR [1].

PDE4 inhibition anti-inflammatory TNF-α release

Commercial Availability and Purity Benchmarking: 3,4-Dimethyl-2-(p-tolyl) vs. 2-Phenyl and 2-(4-Fluorophenyl) Analogs

The target compound (CAS 63537-33-7) is stocked by multiple reputable vendors at purities of ≥97% (ChemScene, Leyan) and 95%+ (AKSci, Fluorochem) [REFS-1, REFS-2]. In comparison, the 2-phenyl analog (CAS 63514-95-4) is available at 95%+ purity from fewer suppliers, and the 2-(4-fluorophenyl) analog (CAS 791824-95-8) has limited commercial availability with only one identified stockist . The MFCD number (MFCD05881509) for the target compound facilitates unambiguous database cross-referencing, whereas the MDL number is listed as N/A for the 2-phenyl analog in several vendor catalogs . Additionally, the target compound's hazard classification (GHS07, Warning; H302, H315, H319, H335) is fully documented with available SDS, providing clear handling guidance . This combination of multi-vendor sourcing, higher minimum purity, and well-characterized safety data reduces procurement risk relative to less well-characterized analogs.

chemical procurement vendor comparison purity specification

Best-Fit Research and Industrial Application Scenarios for 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 63537-33-7)


KRAS–PDEδ Inhibitor and PROTAC Degrader Development Programs

This compound is the direct precursor to Deltazinone 1, a high-affinity PDEδ inhibitor (KD = 8 nM) that displaces prenylated KRAS from the plasma membrane. Research groups targeting KRAS-mutant cancers (pancreatic, colorectal, lung) can alkylate the N-6 position to generate PDEδ inhibitors or conjugate the scaffold to E3 ligase ligands (e.g., cereblon-binding pomalidomide) to produce PROTAC degraders, as demonstrated by Cheng et al. (2020), whose compound 17f achieved a DC₅₀ of 3.6 μM and in vivo tumor growth inhibition in a SW480 xenograft model [1]. The validated p-tolyl substitution is essential for nanomolar PDEδ engagement, which is the prerequisite for downstream degradation pharmacology.

PDE4 Inhibitor Lead Optimization and Anti-Inflammatory Screening

The pyrazolo[3,4-d]pyridazin-7-one core—absent from simple pyrazoles—is the minimum structural requirement for PDE4 inhibitory activity, with the most potent compounds in this class achieving nanomolar IC₅₀ values and sub-micromolar TNF-α release inhibition in human PBMCs [2]. The target compound provides a synthetically tractable scaffold with an unsubstituted N-6 position that can be diversified to explore PDE4 subtype selectivity (PDE4B vs. PDE4D) and improve anti-inflammatory efficacy while monitoring emetic potential.

Structure–Activity Relationship (SAR) Exploration of N-6 Substituted Pyrazolo[3,4-d]pyridazin-7-ones

With its free N-6 position, the target compound is an ideal starting material for parallel synthesis or combinatorial library generation via N-alkylation, N-acylation, or N-arylation. This enables systematic exploration of substituent effects on PDEδ, PDE4, FGFR, BTK, and other kinase targets for which pyrazolo[3,4-d]pyridazinone derivatives have shown inhibitory activity [3]. The well-characterized physicochemical profile (LogP ~2.03, TPSA 63.57 Ų) and multi-vendor availability at ≥97% purity support reproducible library synthesis and SAR campaigns .

Antileishmanial Drug Discovery Using Pyrazolo[3,4-d]pyridazin-7-one Scaffolds

Although the target compound itself has not been tested against Leishmania spp., its core scaffold is the basis for pyrazolo[3,4-d]pyridazin-7-one-N-acylhydrazone hybrids that demonstrated IC₅₀ values as low as 3.63 μM against L. amazonensis promastigotes and 2.32 μM against axenic amastigotes, with selectivity indices exceeding 10 versus mammalian cells [4]. Procurement of the target compound enables the synthesis of novel N-6 functionalized analogs for antileishmanial screening, building on the established SAR that N-acylhydrazone and thiophene conjugation at this position enhances antiparasitic potency.

Quote Request

Request a Quote for 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.